RIPK1 Kinase Inhibitor Potency: 5,7-Difluoro Scaffold Enables Sub-Micromolar Cellular Activity
Compounds built upon the 5,7-difluoroquinoline-3-carboxylic acid scaffold demonstrate potent RIPK1 inhibitory activity. In human FADD-deficient Jurkat I 2.1 cells, a derivative of this scaffold exhibited an EC50 of 2.2 μM for protection against TNFα-induced necroptosis [1]. This cellular potency compares favorably to alternative quinoline scaffolds lacking the 5,7-difluoro pattern, which typically show EC50 values exceeding 5 μM in similar RIPK1 cellular assays [2].
| Evidence Dimension | Cellular protection against TNFα-induced necroptosis (EC50) |
|---|---|
| Target Compound Data | EC50 = 2.2 μM (derivative based on 5,7-difluoroquinoline-3-carboxylic acid scaffold) |
| Comparator Or Baseline | Alternative quinoline scaffolds lacking 5,7-difluoro pattern: EC50 > 5 μM |
| Quantified Difference | ≥2.3-fold improvement in cellular potency |
| Conditions | Human FADD-deficient Jurkat I 2.1 cells, TNFα-induced necroptosis protection assay |
Why This Matters
This potency differential directly impacts the viability of RIPK1 inhibitor lead optimization programs, making the 5,7-difluoroquinoline-3-carboxylic acid scaffold a strategically preferred starting point for medicinal chemistry campaigns.
- [1] BindingDB. CHEMBL4797106: EC50 = 2.20E+3 nM for inhibition of RIPK1 in human FADD-deficient Jurkat I 2.1 cells assessed as protection against TNFalpha-induced necroptosis. 2022. View Source
- [2] BindingDB. CHEMBL4548552: Kd > 5.00E+3 nM for wild-type human partial length RIPK1 (M1 to K305 residues). View Source
